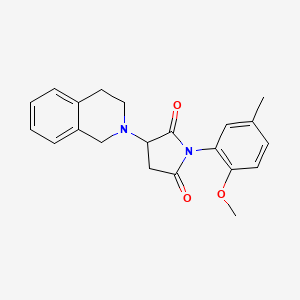![molecular formula C24H25N3O5 B4099068 Ethyl 4-(2,5-dioxo-3-{[4-(2-oxopyrrolidin-1-yl)benzyl]amino}pyrrolidin-1-yl)benzoate](/img/structure/B4099068.png)
Ethyl 4-(2,5-dioxo-3-{[4-(2-oxopyrrolidin-1-yl)benzyl]amino}pyrrolidin-1-yl)benzoate
Descripción general
Descripción
Ethyl 4-(2,5-dioxo-3-{[4-(2-oxopyrrolidin-1-yl)benzyl]amino}pyrrolidin-1-yl)benzoate is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,5-dioxo-3-{[4-(2-oxopyrrolidin-1-yl)benzyl]amino}pyrrolidin-1-yl)benzoate typically involves multi-step organic reactions. One common approach is the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine rings. The reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems to control reaction parameters and ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(2,5-dioxo-3-{[4-(2-oxopyrrolidin-1-yl)benzyl]amino}pyrrolidin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized pyrrolidine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Ethyl 4-(2,5-dioxo-3-{[4-(2-oxopyrrolidin-1-yl)benzyl]amino}pyrrolidin-1-yl)benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(2,5-dioxo-3-{[4-(2-oxopyrrolidin-1-yl)benzyl]amino}pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are often complex and require detailed biochemical studies to elucidate .
Comparación Con Compuestos Similares
Ethyl 4-(2,5-dioxo-3-{[4-(2-oxopyrrolidin-1-yl)benzyl]amino}pyrrolidin-1-yl)benzoate can be compared with other pyrrolidine derivatives, such as:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities.
Propiedades
IUPAC Name |
ethyl 4-[2,5-dioxo-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylamino]pyrrolidin-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-2-32-24(31)17-7-11-19(12-8-17)27-22(29)14-20(23(27)30)25-15-16-5-9-18(10-6-16)26-13-3-4-21(26)28/h5-12,20,25H,2-4,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWRQQRVZRIRQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=C(C=C3)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4098985.png)
![3-Bromo-4-methoxy-N-[2-oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-N-p-tolyl-benzenesulfonamide](/img/structure/B4098993.png)
![N-[(2-chloro-5-ethoxy-4-propan-2-yloxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride](/img/structure/B4099005.png)
![2-[[3-Bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B4099011.png)
![2-{3-[2-(4-chlorophenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B4099012.png)
![5-(3-Methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4099017.png)
![2-[(3-Methoxy-4-phenylmethoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B4099036.png)
![diethyl 5-({[(2,4-dimethylbenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4099054.png)
![1-[2-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid](/img/structure/B4099074.png)
![5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4099079.png)
![N-[[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl]-2-methylpropanamide;hydrochloride](/img/structure/B4099086.png)

![4-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-2,6-dimethylmorpholine](/img/structure/B4099103.png)
![ethyl 2-chloro-5-({[(5-nitro-2-pyridinyl)thio]acetyl}amino)benzoate](/img/structure/B4099105.png)
